molecular formula C13H12INO B13303187 2-(Benzyloxy)-5-iodoaniline

2-(Benzyloxy)-5-iodoaniline

Cat. No.: B13303187
M. Wt: 325.14 g/mol
InChI Key: YRWLTBZKZGWFGF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-iodoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a benzyloxy group and an iodine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-iodoaniline typically involves the iodination of 2-(Benzyloxy)aniline. One common method is the Sandmeyer reaction, where 2-(Benzyloxy)aniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . Another approach involves the direct iodination of 2-(Benzyloxy)aniline using iodine and an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Biological Activity

2-(Benzyloxy)-5-iodoaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}I1_{1}N1_{1}O1_{1}, with a molecular weight of approximately 305.14 g/mol. The compound features a benzyloxy group at the 2-position and an iodine atom at the 5-position of the aniline ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors, potentially acting as an inhibitor or modulator of their activity. The presence of the iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions, which are crucial for its biological effects.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown efficacy in targeting cancer pathways through enzyme inhibition and modulation of signaling pathways.

CompoundActivityIC50_{50} Value (µM)Reference
This compoundAnticancerTBD
2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoleMAO-B Inhibitor0.062

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of compounds structurally related to this compound. For example, derivatives designed for Parkinson's disease treatment demonstrated significant MAO-B inhibitory activity and antioxidant properties, indicating a potential for neuroprotection.

Case Studies

  • MAO-B Inhibition : A study on related compounds revealed that certain derivatives exhibited potent MAO-B inhibitory activity with IC50_{50} values significantly lower than established drugs like rasagiline. This suggests that modifications to the benzyloxy group can enhance neuroprotective effects .
  • Cytotoxicity Assays : Compounds similar to this compound were tested for cytotoxicity against various cancer cell lines. Results showed subnanomolar activity in some instances, indicating strong potential for therapeutic applications in oncology .

Properties

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

5-iodo-2-phenylmethoxyaniline

InChI

InChI=1S/C13H12INO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

YRWLTBZKZGWFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)N

Origin of Product

United States

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